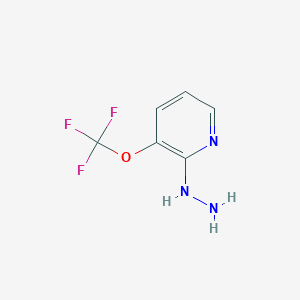![molecular formula C11H17NO2 B12957639 Methyl dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizine]-7a'(5'H)-carboxylate](/img/structure/B12957639.png)
Methyl dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizine]-7a'(5'H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizine]-7a’(5’H)-carboxylate is a complex organic compound characterized by its unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizine]-7a’(5’H)-carboxylate typically involves multiple steps, including cyclization and spiro formation. One common method involves the use of Suzuki–Miyaura coupling reactions, followed by intramolecular oxidative dearomatization with high-valence iodine reagents such as PIFA . The reaction conditions often require specific temperatures and solvents to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizine]-7a’(5’H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include high-valence iodine reagents for oxidative dearomatization and various catalysts for coupling reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative dearomatization can lead to the formation of spirobisnaphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizine]-7a’(5’H)-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizine]-7a’(5’H)-carboxylate involves its interaction with specific molecular targets and pathways. The spiro structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to influence oxidative and reductive processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[cyclohexane-1,1’-isobenzofuran]-2,5-dien-4-one: Another spiro compound with similar structural features.
Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]: Used in organic light-emitting diodes (OLEDs) and has a rigidified skeleton.
Uniqueness
Methyl dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizine]-7a’(5’H)-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C11H17NO2 |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
methyl spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-14-9(13)11-3-2-6-12(11)8-10(7-11)4-5-10/h2-8H2,1H3 |
InChI-Schlüssel |
AOQUYXDQRQKIIH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CCCN1CC3(C2)CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


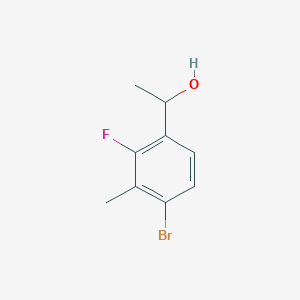

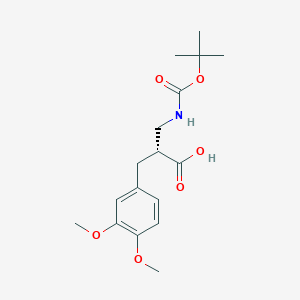

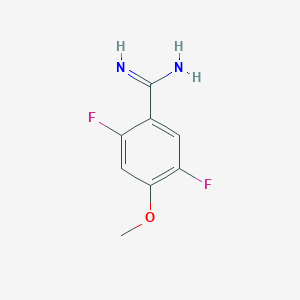
![(3aS,9bS)-6,9-Dimethyl-3-methylene-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2(9bH)-one](/img/structure/B12957581.png)
![tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12957588.png)
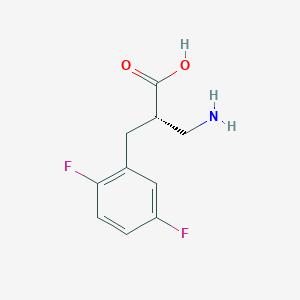
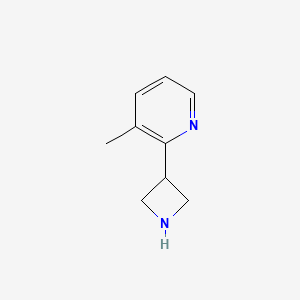
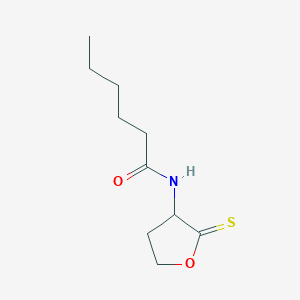
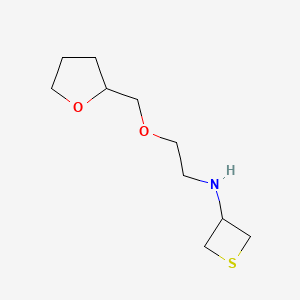
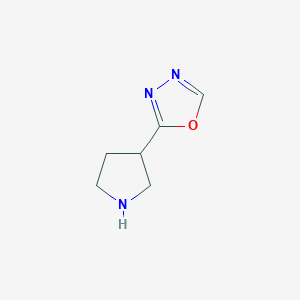
![Ethyl (1S,2R,3R,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12957616.png)
